2-Cyanoethylhydrazine

Propellant chemistry Safety engineering Volatility management

2-Cyanoethylhydrazine (CAS 353-07-1, also known as 3-hydrazinylpropanenitrile or beta-cyanoethylhydrazine) is a bifunctional organic building block characterized by a hydrazine moiety and a nitrile group. This clear, slightly yellow liquid has a molecular weight of 85.11 g/mol, a density of 1.045 g/mL at 25°C, and a boiling point of 76-79°C at 0.5 mmHg.

Molecular Formula C3H7N3
Molecular Weight 85.11 g/mol
CAS No. 353-07-1
Cat. No. B1581480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethylhydrazine
CAS353-07-1
Molecular FormulaC3H7N3
Molecular Weight85.11 g/mol
Structural Identifiers
SMILESC(CNN)C#N
InChIInChI=1S/C3H7N3/c4-2-1-3-6-5/h6H,1,3,5H2
InChIKeyVIHRIIARIFUQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanoethylhydrazine (CAS 353-07-1): Procurement Specifications and Core Chemical Identity


2-Cyanoethylhydrazine (CAS 353-07-1, also known as 3-hydrazinylpropanenitrile or beta-cyanoethylhydrazine) is a bifunctional organic building block characterized by a hydrazine moiety and a nitrile group. This clear, slightly yellow liquid has a molecular weight of 85.11 g/mol, a density of 1.045 g/mL at 25°C, and a boiling point of 76-79°C at 0.5 mmHg . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, and as a component in reduced-volatility propellant formulations [1]. Its dual functionality enables distinct reactivity pathways not accessible to simpler hydrazine analogs, making it a non-interchangeable reagent in target synthesis workflows.

Why 2-Cyanoethylhydrazine Cannot Be Replaced by Generic Hydrazines or Simpler Analogs


Generic substitution of 2-cyanoethylhydrazine with unsubstituted hydrazine, methylhydrazine, or other common hydrazine derivatives is not scientifically justified due to fundamental differences in physicochemical properties, synthetic utility, and safety profiles. The cyanoethyl substituent dramatically reduces vapor pressure relative to conventional propellant hydrazines [1], while the nitrile group provides a unique handle for subsequent transformations that simpler alkylhydrazines lack . Furthermore, the compound has demonstrated specific biological activity in vivo as a tuberculostatic agent , a property not shared by all hydrazine derivatives. The following quantitative evidence demonstrates these non-interchangeable characteristics.

Quantitative Differentiation of 2-Cyanoethylhydrazine: A Data-Driven Selection Guide


Vapor Pressure Reduction for Safer Handling: 2-Cyanoethylhydrazine vs. Conventional Hydrazine Propellants

2-Cyanoethylhydrazine (CEH) exhibits a vapor pressure of ≤1 torr at 25°C, representing a >99% reduction compared to hydrazine (142 torr) and a >98% reduction compared to unsym-dimethylhydrazine (UDMH, 167 torr) [1]. This quantifiable decrease in volatility directly addresses the primary occupational and environmental safety concerns associated with traditional hydrazine-based propellants.

Propellant chemistry Safety engineering Volatility management

High-Yield Synthesis from Readily Available Precursors: 94% Yield for 2-Cyanoethylhydrazine vs. 46% for Phenylhydrazine

2-Cyanoethylhydrazine is synthesized via a straightforward Michael addition of hydrazine hydrate to acrylonitrile, achieving a reported yield of approximately 94% . In contrast, phenylhydrazine, a common alternative for certain applications, is produced via diazotization and reduction with yields reported as low as 46% under certain conditions [1]. This substantial yield differential translates to lower raw material costs and reduced waste generation.

Organic synthesis Process chemistry Cost efficiency

In Vivo Tuberculostatic Activity: 2-Cyanoethylhydrazine Demonstrates Growth Inhibition of Mycobacterium tuberculosis in Mice

2-Cyanoethylhydrazine has been shown to possess tuberculostatic activity in a murine model, inhibiting the growth of Mycobacterium tuberculosis by binding to the pyrazole ring of mycolic acid and blocking hydrogen bond formation . While many hydrazine derivatives have been explored for antimycobacterial activity [1], 2-cyanoethylhydrazine is specifically noted for this in vivo effect, distinguishing it from analogs that lack this biological profile.

Antitubercular agents Infectious disease research Hydrazine pharmacology

Enabling Synthesis of ORL1 Antagonists: A Validated Intermediate for GPCR-Targeted Drug Discovery

2-Cyanoethylhydrazine is a validated intermediate in the synthesis of antagonists targeting the opioid receptor-like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor [1]. This specific application leverages the compound's nitrile and hydrazine functionalities to construct the pharmacophore, a synthetic route not accessible with simple hydrazine or alkylhydrazines.

Opioid receptor Drug synthesis GPCR antagonists

Optimal Application Scenarios for 2-Cyanoethylhydrazine Based on Quantitative Differentiation


Development of Reduced-Hazard Liquid Propellants

Given its ≤1 torr vapor pressure at 25°C (a >99% reduction vs. hydrazine), 2-cyanoethylhydrazine is the preferred hydrazine-based fuel for formulating next-generation liquid or gel propellants where occupational exposure and environmental release are primary concerns [1]. This property is particularly critical for military and commercial aerospace applications facing stringent safety regulations.

Cost-Efficient Synthesis of Cyanoethylated Hydrazine Derivatives

The high synthetic yield (~94%) from inexpensive acrylonitrile and hydrazine hydrate makes 2-cyanoethylhydrazine an economically attractive starting material for the multi-step synthesis of complex heterocycles, agrochemicals, and pharmaceutical intermediates . This advantage is especially relevant for process chemistry scale-up and combinatorial library generation.

In Vivo Antitubercular Drug Discovery and Mechanism Studies

Researchers investigating new treatments for Mycobacterium tuberculosis should consider 2-cyanoethylhydrazine as a tool compound due to its demonstrated tuberculostatic activity in a murine model . Its proposed mechanism of action—interference with mycolic acid via pyrazole ring binding—provides a specific biochemical hypothesis for further medicinal chemistry optimization.

Synthesis of ORL1/NOP Receptor Antagonists

For medicinal chemistry programs targeting the nociceptin/orphanin FQ (N/OFQ) peptide receptor (ORL1), 2-cyanoethylhydrazine is a required intermediate in the established synthetic pathway to certain antagonist scaffolds [2]. Procurement is essential for validating published results and exploring structure-activity relationships in this therapeutically relevant GPCR family.

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